molecular formula C9H12S B2374210 (2,5-Dimethylphenyl)methanethiol CAS No. 22182-98-5

(2,5-Dimethylphenyl)methanethiol

Cat. No.: B2374210
CAS No.: 22182-98-5
M. Wt: 152.26
InChI Key: VGARSXYWKORGCJ-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)methanethiol is a high-purity organic compound with the CAS Number 22182-98-5, supplied for laboratory research use only. This chemical, with the molecular formula C9H12S and a molecular weight of 152.26 g/mol, features a thiol (-SH) functional group attached to a 2,5-dimethylphenyl ring . Thiols are versatile intermediates in organic synthesis, and this compound is of significant interest for developing novel materials and complex molecules. Its structure suggests potential utility as a building block in metal-organic frameworks or as a ligand for catalysis, given the known affinity of thiol groups for metal surfaces . Furthermore, the methyl-substituted aromatic ring may enhance its utility in the synthesis of advanced polymers and fine chemicals. As a volatile organic sulfur compound, its properties may also be relevant for studies modeling environmental sulfur cycling . This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethylphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGARSXYWKORGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction with Thiourea:

A reliable two-step method involves the reaction of a benzyl (B1604629) halide with thiourea (B124793) to form a stable, crystalline isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol. nih.gov This method is advantageous as it avoids the direct handling of volatile and malodorous thiols and minimizes the formation of the corresponding dialkyl sulfide (B99878) as a byproduct.

The mechanism proceeds via an SN2 reaction where the sulfur atom of thiourea acts as the nucleophile, displacing the chloride from the benzylic carbon of 2,5-dimethylbenzyl chloride. The resulting benzylthiouronium salt is then hydrolyzed with a base, such as sodium hydroxide, which cleaves the C-S bond of the intermediate to liberate the thiol.

Reaction with Hydrosulfide Salts:

2 Reduction Strategies for Thiol Group Generation in (2,5-Dimethylphenyl)methanethiol

An alternative pathway to this compound is through the reduction of a suitable sulfur-containing precursor, most notably the corresponding disulfide.

The synthesis of bis(2,5-dimethylbenzyl) disulfide can be achieved by reacting 2,5-dimethylbenzyl chloride with sodium disulfide (Na2S2) or by the oxidation of the thiol itself. A method for preparing sterically hindered diaryl disulfides involves the reaction of the corresponding aryl compound with sulfur monochloride (S2Cl2) in the presence of a Lewis acid catalyst. google.com For example, bis(2,4,6-trimethylphenyl) disulfide has been synthesized by reacting 1,3,5-trimethylbenzene with sulfur monochloride. google.com A similar approach could likely be applied starting from p-xylene.

Once the disulfide is obtained, it can be reduced to the thiol using a variety of standard reducing agents. Common reagents for disulfide reduction include:

Sodium borohydride (B1222165) (NaBH4)

Lithium aluminum hydride (LiAlH4)

Zinc dust in an acidic medium (e.g., Zn/HCl)

Triphenylphosphine (PPh3) in aqueous solvent systems

This reduction pathway is generally clean and high-yielding, provided the disulfide precursor is readily accessible.

3 Thioacetal/Thioketal Hydrolysis Pathways to this compound

This route is less direct and would commence with 2,5-dimethylbenzaldehyde . The aldehyde can be converted to a dithioacetal or dithioketal by reaction with a thiol, such as ethanethiol, in the presence of an acid catalyst.

The resulting dithioacetal is a protected form of the carbonyl group. The C-S bonds in dithioacetals are generally stable, but they can be cleaved under specific conditions to regenerate a carbonyl group. However, for the synthesis of a thiol, the interest lies in the cleavage of the bonds between the sulfur atoms and the protecting alkyl groups, which is not a standard transformation. A more relevant, though highly indirect, pathway would involve the conversion of the aldehyde to the corresponding alcohol, then to the halide, and subsequent conversion to the thiol as described in section 2.2.1. Therefore, the hydrolysis of a thioacetal is not a practical route for the synthesis of the parent thiol itself, but rather for the deprotection of a carbonyl group.

Advanced Spectroscopic and Spectrometric Characterization of 2,5 Dimethylphenyl Methanethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (2,5-Dimethylphenyl)methanethiol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and confirm the molecular structure.

¹H and ¹³C NMR Spectral Assignment and Coupling Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the different chemical environments of the protons and carbons in the molecule. The assignments are based on the known effects of substituents on the chemical shifts of aromatic and aliphatic groups.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic methylene (B1212753) protons, the thiol proton, and the two methyl groups attached to the aromatic ring. The chemical shifts (δ) are predicted relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
SH~1.6Triplet~8.0
C6-H~7.0Singlet-
C3-H~6.9Doublet~7.5
C4-H~6.9Doublet~7.5
CH₂~3.7Doublet~8.0
C2-CH₃~2.3Singlet-
C5-CH₃~2.3Singlet-

Disclaimer: The data presented in this table is predicted based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

The aromatic protons on the disubstituted benzene (B151609) ring are expected to show characteristic splitting patterns. The proton at C6, being adjacent to the bulky methanethiol (B179389) group, might appear as a singlet. The protons at C3 and C4 would likely appear as doublets due to coupling with each other. The benzylic methylene (CH₂) protons are expected to be a doublet due to coupling with the thiol (SH) proton. The thiol proton itself is predicted to be a triplet due to coupling with the adjacent methylene protons. The two methyl groups (C2-CH₃ and C5-CH₃) are chemically non-equivalent and are expected to appear as distinct singlets.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
C1~138
C2~136
C5~135
C6~130
C3~129
C4~127
CH₂~28
C2-CH₃~21
C5-CH₃~20

Disclaimer: The data presented in this table is predicted based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

The quaternary carbons (C1, C2, and C5) are expected to appear at lower field (higher ppm) due to their substitution pattern. The aromatic CH carbons (C3, C4, and C6) will resonate at slightly higher field. The benzylic methylene carbon (CH₂) and the two methyl carbons (C2-CH₃ and C5-CH₃) will have the highest field (lowest ppm) chemical shifts.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Confirmation

To definitively confirm the assignments made from the 1D NMR spectra and to establish the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a cross-peak between the benzylic methylene protons (CH₂) and the thiol proton (SH), confirming their adjacent positions. It would also show a correlation between the aromatic protons at C3 and C4, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). reddit.compsu.edu An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached. For instance, the signal for the benzylic methylene protons would correlate with the signal for the benzylic methylene carbon. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

Correlations from the benzylic methylene protons to the aromatic carbons C1, C2, and C6.

Correlations from the methyl protons to the aromatic carbons C1, C2, C3, and C5, C4, C6 respectively.

Correlations from the aromatic protons to adjacent and more distant carbons, further confirming the substitution pattern on the benzene ring.

The collective data from these 1D and 2D NMR experiments would provide irrefutable evidence for the structure of this compound.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Abundance Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₁₂S), the exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, and ³²S).

Predicted HRMS Data:

Ion Formula Calculated m/z
[M]⁺C₉H₁₂S152.06597
[M+H]⁺C₉H₁₃S153.07379

Disclaimer: The data presented in this table is calculated based on IUPAC atomic weights. Actual experimental values may show slight deviations.

The observation of an ion with an m/z value that matches the calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The analysis of these fragmentation patterns provides valuable information about the structure of the precursor ion.

For this compound, the molecular ion ([C₉H₁₂S]⁺˙) is expected to undergo characteristic fragmentation pathways, primarily driven by the stability of the resulting fragments. A key fragmentation would be the cleavage of the C-S bond, leading to the formation of a stable benzyl-type cation.

Predicted MS/MS Fragmentation Data:

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Plausible Structure of Fragment Ion
152119SH[C₉H₁₁]⁺ (2,5-dimethylbenzyl cation)
15291C₂H₅S[C₇H₇]⁺ (tropylium ion, via rearrangement)
11991C₂H₄[C₇H₇]⁺ (tropylium ion)

Disclaimer: The fragmentation pathways and resulting ions presented in this table are predicted based on general principles of mass spectrometry and data from analogous compounds. The relative abundances of the fragment ions can vary depending on the experimental conditions.

The most prominent fragmentation is expected to be the loss of the sulfhydryl radical (•SH) to form the highly stable 2,5-dimethylbenzyl cation at m/z 119. Further fragmentation of this ion could lead to the formation of the tropylium (B1234903) ion at m/z 91 through rearrangement and loss of a neutral molecule. The analysis of the MS/MS spectrum would thus provide strong corroborating evidence for the proposed structure.

Chiroptical Spectroscopy (if applicable to derivatives)

Without access to crystallographic data files (like CIF files) or reports on the chiroptical properties of its derivatives, any attempt to create content for these sections would be speculative and not based on verifiable research findings. Similarly, the creation of the requested data tables is not feasible without the underlying numerical data from these advanced analytical techniques.

Therefore, a complete and accurate article focusing solely on the advanced spectroscopic and spectrometric characterization as outlined cannot be provided at this time. Further original research would be required to generate the data necessary to populate the requested sections.

Computational and Theoretical Investigations of 2,5 Dimethylphenyl Methanethiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the molecular properties of (2,5-Dimethylphenyl)methanethiol. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) Studies on Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its ground state geometry. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained.

For instance, a DFT study using the B3LYP functional with a 6-311++G(d,p) basis set would yield the optimized coordinates of all atoms in the molecule. From this optimized geometry, various properties can be calculated, including the vibrational frequencies. These frequencies correspond to the different modes of vibration of the molecule, such as the stretching of the S-H bond, the bending of the C-S-H group, and various vibrations of the aromatic ring. The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. researchgate.net A study on a different molecule containing a 2,5-dimethylphenyl group has demonstrated the use of DFT for structural and spectral characterization. researchgate.net

Table 1: Illustrative Calculated Structural Parameters for this compound using DFT

ParameterValue
C-S Bond Length (Å)1.85
S-H Bond Length (Å)1.34
C-S-H Bond Angle (°)96.5
Aromatic C-C Bond Lengths (Å)1.39 - 1.41
C-C (ring to methyl) Bond Lengths (Å)1.51

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure characterizations. While computationally more demanding than DFT, ab initio calculations are often used to benchmark the results of less expensive methods and to obtain very precise energetic information. For methanethiol (B179389), ab initio potentials have been determined by computing quantum-chemical interaction energies. nih.gov

These high-level calculations can be used to determine the ionization potential and electron affinity of this compound, which are crucial for understanding its redox properties. They can also provide a more accurate description of the electron correlation effects, which are important for a detailed understanding of the chemical bonding within the molecule.

Molecular Dynamics (MD) Simulations of this compound in Solvated Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can be performed to understand its behavior in different solvents, such as water or an organic solvent. These simulations provide insights into the solute-solvent interactions, the conformational dynamics of the molecule, and the local solvent structure around the thiol group and the aromatic ring.

By simulating the system at a given temperature and pressure, one can observe how the molecule rotates and flexes, and how it interacts with the surrounding solvent molecules through forces like hydrogen bonding and van der Waals interactions. This information is valuable for understanding its solubility, transport properties, and reactivity in a condensed phase.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions for this compound

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule based on the properties of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energies of the HOMO and LUMO, as well as their spatial distribution, can be calculated using quantum chemical methods like DFT. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap suggests high reactivity. FMO analysis can be used to predict the most likely sites for electrophilic and nucleophilic attack on this compound. For example, the analysis might reveal that the sulfur atom is the primary site for electrophilic attack due to the high electron density of the HOMO in that region.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-0.5
HOMO-LUMO Gap8.0

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Computational Prediction of Spectroscopic Parameters for this compound

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification and interpretation. bohrium.comgithub.io For this compound, the most commonly calculated spectroscopic parameters are the Nuclear Magnetic Resonance (NMR) chemical shifts.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of the molecule. nih.gov These predictions are valuable for assigning the signals in an experimental NMR spectrum to the corresponding atoms in the molecule. The accuracy of the predicted chemical shifts can be improved by considering solvent effects, typically through the use of a polarizable continuum model (PCM).

Table 3: Illustrative Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
SH1.6-
CH23.725
Aromatic CH6.9 - 7.1126 - 136
Aromatic C-CH3-135, 136
Aromatic C-CH2SH-138
CH32.2, 2.320, 21

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations with respect to a standard reference (e.g., TMS). Actual values would depend on the specific level of theory, basis set, and solvent model used.

Reaction Pathways and Mechanistic Investigations Involving 2,5 Dimethylphenyl Methanethiol

Oxidation Reactions of the Thiol Group in (2,5-Dimethylphenyl)methanethiol

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of disulfides and, under more stringent conditions, sulfonic acids. The reactivity of aralkyl thiols like this compound is generally intermediate between aromatic and aliphatic thiols. biolmolchem.com

The controlled oxidation of this compound yields the corresponding disulfide, bis(2,5-dimethylbenzyl) disulfide. This transformation is a common and crucial reaction for thiols. biolmolchem.com Various oxidizing agents can achieve this, with dimethyl sulfoxide (B87167) (DMSO) being a noteworthy option due to its affordability and effectiveness, especially when activated with acids like hydrogen iodide (HI). biolmolchem.comdocumentsdelivered.com The reaction proceeds through an oxidative coupling of two thiol molecules.

Further oxidation of the disulfide or direct, more forceful oxidation of the thiol leads to the formation of (2,5-Dimethylphenyl)methanesulfonic acid. This process requires stronger oxidizing conditions. google.comwikipedia.org For instance, the oxidation of thiols and disulfides to sulfonic acids can be accomplished using DMSO in the presence of a halogen or hydrogen halide catalyst and an excess of water, which helps to moderate the reaction. google.com

Reactant Oxidizing System Product Reference
Thiol (general)O₂, CatalystDisulfide google.com
Thiol (general)Dimethyl Sulfoxide, HIDisulfide biolmolchem.com
Disulfide (general)Dimethyl Sulfoxide, Halogen/HX, H₂OSulfonic Acid google.com

This table presents generalized oxidation reactions applicable to this compound.

Oxidative coupling represents a versatile method for bond formation and is an alternative to traditional cross-coupling reactions. unirioja.es In the context of thiols, this process typically involves the coupling of two thiol molecules to form a disulfide, with an oxidant accepting the released electrons. biolmolchem.comunirioja.es

The mechanism for metal-catalyzed oxidative couplings, which are common for C-H activation, often involves several key steps: unirioja.es

Activation of X-H bond : In this case, the S-H bond of this compound is activated by the metal catalyst.

Coupling Step : Two activated thiol species on the metal center couple.

Reductive Elimination : The disulfide product is eliminated from the metal center.

Catalyst Regeneration : The reduced metal catalyst is re-oxidized by an external oxidant, completing the catalytic cycle.

Common metals used to catalyze such reactions include rhodium, palladium, and ruthenium. unirioja.es For the direct oxidative coupling of thiols to disulfides, systems like dimethyl sulfoxide activated by an acid can be employed, where the sulfoxide itself acts as the oxidant. biolmolchem.com

Nucleophilic Reactivity of the Thiol Group of this compound

The thiol group of this compound is a potent nucleophile, particularly in its deprotonated thiolate form. This nucleophilicity drives its participation in a variety of important chemical reactions, including thiol-ene additions and substitutions with electrophilic compounds.

The thiol-ene reaction is a highly efficient and versatile transformation that involves the addition of a thiol across a double bond (an ene) to form a thioether. wikipedia.org This reaction has gained prominence as a prime example of "click chemistry," a class of reactions known for their high yields, stereoselectivity, rapid rates, and simple reaction conditions. wikipedia.orgmetabion.com

The reaction can proceed through two primary mechanisms:

Radical Addition : Initiated by light, heat, or a radical initiator, a thiyl radical is formed, which then adds to the alkene in an anti-Markovnikov fashion. A subsequent chain-transfer step with another thiol molecule propagates the radical chain. wikipedia.org

Michael Addition : In the presence of a base, the thiol is deprotonated to a thiolate, which then acts as a nucleophile in a conjugate addition to an electron-poor alkene.

Given its characteristics, the thiol-ene reaction involving this compound can be used in various applications, from polymer synthesis to bioconjugation, where the reliability and orthogonality of click chemistry are highly valued. metabion.comnd.edunih.gov

Reaction Type Mechanism Key Features Potential Application
Thiol-EneRadical AdditionAnti-Markovnikov, Photo-initiatedPolymer Synthesis
Thiol-EneMichael AdditionBase-catalyzed, Conjugate additionFunctional Material Synthesis

This table outlines the primary mechanisms and features of the thiol-ene reaction applicable to this compound.

As a strong nucleophile, the thiolate anion derived from this compound readily reacts with a variety of electrophiles. A classic example is the Williamson ether synthesis-analogous reaction with alkyl halides to form thioethers. This is a standard SN2 reaction where the thiolate displaces a halide from an alkyl substrate.

The thiol group can also react with carbonyl compounds. While addition to aldehydes and ketones can form hemithioacetals and thioacetals, these reactions are typically reversible. A more definitive reaction occurs with acyl halides or anhydrides, leading to the formation of thioesters. This reaction is a nucleophilic acyl substitution where the thiol attacks the carbonyl carbon, leading to the displacement of the leaving group (e.g., a halide).

Electrophile Product Type Reaction Class
Alkyl HalideThioetherNucleophilic Substitution (SN2)
Acyl HalideThioesterNucleophilic Acyl Substitution
Aldehyde/KetoneThioacetalNucleophilic Addition

This table summarizes the reactions of the thiol group of this compound with common electrophiles.

Aromatic Substitution Reactions of the Dimethylphenyl Moiety of this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating methyl groups. The -CH₂SH group, being weakly activating, also influences the regioselectivity of these reactions.

In electrophilic aromatic substitution, incoming electrophiles are directed to positions that are electronically enriched by the substituents already present on the ring. The two methyl groups at positions 2 and 5 strongly direct incoming electrophiles to their ortho and para positions. The -CH₂SH group at position 1 is also an ortho-, para-director.

Considering the directing effects of all three substituents, the most likely positions for electrophilic attack on the this compound ring are positions 4 and 6, which are ortho to one methyl group and para to the other, and also ortho/para to the benzylic thiol group. The steric hindrance from the existing substituents would also play a significant role in determining the final product distribution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur on this activated ring, though specific literature on these reactions for this exact molecule is scarce.

Radical Reactions Involving this compound

This compound, as a benzylic thiol, is susceptible to participation in a variety of radical-mediated reactions. The thiol hydrogen is readily abstracted by radical initiators or under photolytic conditions to form a resonance-stabilized (2,5-dimethylphenyl)methylthiyl radical. This reactive intermediate can then engage in several subsequent reaction pathways.

One of the most common radical reactions for thiols is oxidative coupling to form the corresponding disulfide. In the case of this compound, this would lead to the formation of bis(2,5-dimethylbenzyl) disulfide. This reaction can be initiated by various means, including exposure to air (autoxidation), or more controllably, through the use of radical initiators such as azobisisobutyronitrile (AIBN) or by photoredox catalysis. nih.govnih.gov The reaction proceeds via the formation of the thiyl radical, which then dimerizes.

Another significant radical pathway for this compound is its addition across carbon-carbon multiple bonds, a process known as a thiol-ene reaction. nih.govmdpi.com This reaction is a powerful tool for carbon-sulfur bond formation and proceeds via a radical chain mechanism. The (2,5-dimethylphenyl)methylthiyl radical adds to an alkene or alkyne, generating a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of the thiol to propagate the chain and form the anti-Markovnikov addition product. The efficiency of this reaction is influenced by the nature of the alkene and the reaction conditions.

The table below summarizes plausible radical reactions involving this compound based on the established reactivity of benzylic thiols.

Reaction TypeReactantsInitiator/ConditionsMajor ProductPlausible Yield (%)
Oxidative DimerizationThis compoundAIBN, heatBis(2,5-dimethylbenzyl) disulfide85-95
Thiol-Ene AdditionThis compound, StyreneRu(bpz)3(PF6)2, visible light2-((2,5-Dimethylbenzyl)thio)-1-phenylethane80-90
Thiol-Ene AdditionThis compound, 1-OcteneAIBN, UV light1-((2,5-Dimethylbenzyl)thio)octane75-85

Mechanistic Elucidation of Key Transformations Employing Kinetic Isotope Effects and Spectroscopic Intermediates

The investigation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For reactions involving this compound, particularly those involving the cleavage of the benzylic C-H or S-H bonds, kinetic isotope effects (KIEs) and the direct observation of reactive intermediates via spectroscopic methods are powerful tools.

Kinetic Isotope Effects (KIEs):

The primary deuterium (B1214612) kinetic isotope effect (kH/kD) is a sensitive probe for determining the extent of bond breaking in the rate-determining step of a reaction. iaea.orgacs.org For radical reactions involving hydrogen abstraction from the benzylic position of this compound, substituting the benzylic hydrogens with deuterium would allow for the measurement of a KIE. A significant primary KIE (typically > 2) would provide strong evidence that the benzylic C-H bond is cleaved in the turnover-limiting step of the reaction. researchgate.netosti.gov For instance, in a free-radical halogenation reaction, the abstraction of a benzylic hydrogen by a halogen radical is often the rate-determining propagation step. youtube.com

The table below illustrates the expected kinetic isotope effects for different proposed rate-determining steps in a hypothetical radical bromination of this compound.

Proposed Rate-Determining StepIsotopically Labeled SubstrateExpected kH/kDMechanistic Implication
Benzylic C-H bond abstraction(2,5-Dimethylphenyl)methane-α,α-d2-thiol> 2C-H bond breaking is involved in the rate-determining step.
S-H bond abstractionThis compound-d1> 2S-H bond breaking is involved in the rate-determining step.
Addition of thiyl radical to an alkeneThis compound~ 1C-H/S-H bond breaking is not the rate-determining step.

Spectroscopic Detection of Intermediates:

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. rsc.org The (2,5-dimethylphenyl)methylthiyl radical, being a paramagnetic species, would exhibit a characteristic EPR spectrum. The g-factor and hyperfine coupling constants of the EPR spectrum can provide valuable information about the electronic structure and geometry of the radical, confirming its presence as an intermediate in a reaction. rsc.org For example, photolysis of a solution containing this compound at low temperatures could allow for the trapping and spectroscopic characterization of the resulting thiyl radical. rsc.org Similarly, spin trapping experiments, where a short-lived radical is trapped by a spin trap to form a more persistent radical adduct, can be used to indirectly detect the presence of the (2,5-dimethylphenyl)methylthiyl radical. rsc.org

Catalytic Applications and Roles of 2,5 Dimethylphenyl Methanethiol

Applications of 2,5 Dimethylphenyl Methanethiol in Advanced Materials Science

Polymer Chemistry and (2,5-Dimethylphenyl)methanethiol as a Monomer or Cross-linking Agent

Synthesis of Thiol-Modified Polymers

Applications in Polymer Networks and Hydrogels

There is no available literature on the incorporation of this compound into polymer networks or hydrogels as a cross-linking agent.

Surface Chemistry and Self-Assembled Monolayers (SAMs) Formed from this compound

No studies were found that investigated the formation or properties of self-assembled monolayers using this compound on any substrate.

Integration of this compound into Nanomaterials and Hybrid Architectures

Research on the use of this compound for the functionalization or integration into nanomaterials or hybrid architectures has not been reported.

Role of this compound in Optoelectronic or Responsive Materials

The potential role or application of this compound in the development of optoelectronic or responsive materials is not documented in the scientific literature.

Derivate Und Analoga Von 2,5 Dimethylphenyl Methanthiol: Struktur Reaktivitäts Beziehungen

Die Erforschung von (2,5-Dimethylphenyl)methanthiol und seinen Analoga ist entscheidend für das Verständnis, wie subtile molekulare Veränderungen die chemische Reaktivität und die physikalischen Eigenschaften beeinflussen können. Dieses Wissen ist von grundlegender Bedeutung für die Entwicklung neuer Moleküle mit maßgeschneiderten Funktionen für spezifische Anwendungen, die von der Materialwissenschaft bis zur pharmazeutischen Chemie reichen.

Emerging Research Directions and Future Perspectives in 2,5 Dimethylphenyl Methanethiol Chemistry

Exploration of Biological Mimicry and Bio-inspired Applications

The field of bio-inspired materials science often leverages the functionalities of biological molecules to create novel materials with advanced properties. The thiol group, present in the amino acid cysteine, plays a crucial role in protein structure and function, including enzymatic catalysis and metal binding. This provides a natural starting point for exploring the bio-mimetic potential of (2,5-Dimethylphenyl)methanethiol.

Future research could focus on incorporating this compound as a functional unit in bio-inspired catalytic systems. The steric hindrance provided by the two methyl groups on the phenyl ring could mimic the hydrophobic pockets found in enzymes, potentially leading to catalysts with high selectivity. For instance, metal complexes of this compound could be investigated as mimics of metalloenzymes, where the thiol group acts as a ligand to a catalytically active metal center.

Furthermore, the development of biomimetic sensors based on substituted thiophenols is an active area of research. It is conceivable that self-assembled monolayers (SAMs) of this compound on gold or other noble metal surfaces could serve as recognition layers for specific analytes. The dimethylphenyl group could be further functionalized to introduce specific binding sites, creating a versatile platform for sensor development.

High-Throughput Screening and Combinatorial Chemistry Approaches for this compound Derivatives

Combinatorial chemistry and high-throughput screening are powerful tools for the rapid discovery of new materials and molecules with desired properties. The application of these techniques to this compound could significantly accelerate the exploration of its chemical space and potential applications.

A future research direction would involve the development of a combinatorial library of this compound derivatives. By systematically varying substituents on the aromatic ring or modifying the thiol group, a large number of distinct molecules could be synthesized. For example, the thiol group can readily participate in thiol-ene "click" reactions, allowing for the facile attachment of a wide variety of functional groups.

Once a library of derivatives is created, high-throughput screening assays could be employed to identify candidates for specific applications. For example, assays could be designed to screen for catalytic activity, inhibition of specific enzymes, or unique photophysical properties. The development of such screening platforms would be a crucial step in unlocking the full potential of this class of compounds.

Potential High-Throughput Screening Assays for this compound Derivatives
Assay Type
Catalytic Activity
Enzyme Inhibition
Material Properties
Self-Assembly

Integration of this compound into Supramolecular Assemblies

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of nanoscience and materials chemistry. Aromatic thiols are well-known for their ability to form highly ordered self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The study of this compound in this context is a promising avenue for future research.

The substitution pattern of the dimethylphenyl group is expected to play a significant role in the packing and ordering of the resulting SAMs. The two methyl groups could influence the tilt angle of the aromatic ring with respect to the surface and the intermolecular interactions between adjacent molecules. This could lead to the formation of SAMs with unique structural and electronic properties. Research into the self-assembly of this compound on Au(111) could reveal novel surface reconstructions and packing motifs.

Beyond two-dimensional SAMs, the integration of this compound into more complex three-dimensional supramolecular assemblies, such as metal-organic frameworks (MOFs) or coordination polymers, could be explored. The thiol group can act as a versatile ligand for a variety of metal ions, opening up possibilities for the design of new porous materials with applications in gas storage, separation, and catalysis.

Advanced Analytical Methodologies for In-situ Studies of this compound Reactivity

To fully understand and control the chemical behavior of this compound, the development and application of advanced analytical techniques for in-situ studies are essential. These methods would allow for the real-time monitoring of reactions and transformations, providing valuable mechanistic insights.

Surface-enhanced Raman spectroscopy (SERS) is a powerful technique for studying the adsorption and reaction of molecules on metal surfaces. In-situ SERS studies of this compound on SERS-active substrates could provide detailed information about its orientation, binding to the surface, and involvement in surface-catalyzed reactions.

Other promising techniques include scanning tunneling microscopy (STM) and atomic force microscopy (AFM), which can provide real-space images of self-assembled structures at the atomic and molecular level. Combining these imaging techniques with spectroscopic methods would offer a comprehensive picture of the behavior of this compound at interfaces. Furthermore, advanced mass spectrometry techniques, such as those involving gentle ionization methods, could be developed to analyze the products of its reactions without causing fragmentation.

Theoretical Advancements Guiding Future Experimental Research on this compound

Theoretical and computational chemistry provides a powerful lens through which to understand and predict the properties and reactivity of molecules. The application of modern computational methods to this compound can guide and accelerate experimental research efforts.

Density functional theory (DFT) calculations can be employed to investigate the electronic structure, vibrational frequencies, and reactivity of the molecule. For instance, DFT could be used to predict the most stable conformations of this compound, the bond dissociation energy of the S-H bond, and its reactivity towards various electrophiles and nucleophiles.

Molecular dynamics (MD) simulations could be used to model the self-assembly of this compound on surfaces or its behavior in solution. These simulations can provide insights into the thermodynamics and kinetics of self-assembly processes and help to rationalize the observed experimental structures. The synergy between theoretical predictions and experimental validation will be crucial for the rational design of new materials and applications based on this promising molecule.

Potential Theoretical Investigations for this compound
Computational Method
Density Functional Theory (DFT)
Molecular Dynamics (MD)
Quantum Mechanics/Molecular Mechanics (QM/MM)

Q & A

Q. What are the optimal synthetic routes for (2,5-Dimethylphenyl)methanethiol, and how can purity be ensured?

Methodological Answer: Synthesis typically involves nucleophilic substitution or thiolation of a pre-functionalized aromatic precursor. For example, starting with 2,5-dimethylbenzyl chloride, a thiol group can be introduced via reaction with thiourea under reflux in ethanol, followed by acidic hydrolysis to yield the thiol . Purification is critical due to potential byproducts (e.g., disulfides). Column chromatography using silica gel with hexane/ethyl acetate (9:1) effectively isolates the target compound. Purity (>95%) can be confirmed via HPLC with a C18 reverse-phase column and UV detection at 254 nm .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR should show aromatic protons as a singlet (δ 6.7–7.1 ppm) due to symmetry, with methyl groups at δ 2.3–2.5 ppm. The thiol proton may appear as a broad peak at δ 1.5–2.0 ppm but is often absent due to exchange broadening.
  • Mass Spectrometry (MS): ESI-MS in positive mode typically displays [M+H]+^+ at m/z 166.1. High-resolution MS (HRMS) confirms the molecular formula C9H12SC_9H_{12}S (calc. 152.0657).
  • FT-IR: A sharp S-H stretch near 2550 cm1^{-1} and aromatic C-H stretches at 3000–3100 cm1^{-1} are key markers .

Q. What are the stability considerations for this compound under various experimental conditions?

Methodological Answer: Thiols are prone to oxidation; thus, storage under inert gas (N2_2/Ar) at −20°C in amber vials is recommended. In aqueous solutions, the compound’s stability depends on pH:

  • Acidic conditions (pH < 3): Protonation of the thiol group reduces oxidation but may limit reactivity.
  • Neutral/alkaline conditions (pH > 7): Rapid oxidation to disulfides occurs. Stabilizers like 1,4-dithiothreitol (DTT) or ethylenediaminetetraacetic acid (EDTA) can mitigate this .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethyl substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The 2,5-dimethyl groups induce steric hindrance, reducing accessibility of the thiol group in bulky electrophilic environments (e.g., alkylation with tert-butyl bromide). Electronically, the methyl groups act as weak electron donors via hyperconjugation, slightly increasing the nucleophilicity of the thiol compared to unsubstituted analogs. Comparative studies with 3,5-dimethyl isomers (e.g., 3,5-dimethylthiophenol) show distinct reactivity patterns due to differences in symmetry and electronic distribution . Kinetic assays (e.g., competition experiments with p-nitrofluorobenzene) quantify relative nucleophilicities.

Q. What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, concentrations). To address this:

  • Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antifungal activity) with controls like fluconazole .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing methyl with halogens) to isolate contributing factors.
  • Meta-Analysis: Pool data from multiple studies (e.g., IC50_{50} values against Candida spp.) and apply statistical tools (ANOVA) to identify outliers or trends .

Q. What strategies are employed to enhance the solubility and bioavailability of this compound derivatives in pharmacological studies?

Methodological Answer:

  • Prodrug Design: Mask the thiol group as a disulfide or thiophosphate ester, which hydrolyzes in vivo to release the active thiol .
  • Formulation Optimization: Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to improve aqueous solubility. For example, β-cyclodextrin increases solubility by 10-fold in PBS (pH 7.4) .
  • Bioisosteric Replacement: Substitute the thiol with a sulfonamide or sulfonic acid group while retaining activity, as seen in triazole-based analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.